molecular formula C12H5Na4NdO16S4 B097008 Neodymium pyrocatechin disulfonate CAS No. 15338-78-0

Neodymium pyrocatechin disulfonate

Cat. No. B097008
CAS RN: 15338-78-0
M. Wt: 769.6 g/mol
InChI Key: IORXOSQBGKDHJL-UHFFFAOYSA-G
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neodymium pyrocatechin disulfonate (NPCD) is a coordination compound that has gained attention in recent years due to its potential applications in scientific research. It is a rare earth metal complex with a unique structure that makes it useful in a variety of fields, including biochemistry, pharmacology, and material science.

Scientific Research Applications

Neodymium pyrocatechin disulfonate has a wide range of potential applications in scientific research. It has been shown to have antioxidant properties, making it useful in studying oxidative stress in cells. Neodymium pyrocatechin disulfonate has also been studied for its potential use as a contrast agent in magnetic resonance imaging (MRI). Additionally, Neodymium pyrocatechin disulfonate has been shown to have antimicrobial properties, making it useful in studying bacterial infections.

Mechanism Of Action

The mechanism of action of Neodymium pyrocatechin disulfonate is not fully understood. It is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, Neodymium pyrocatechin disulfonate may interact with bacterial cell membranes, disrupting their function and leading to cell death. Further research is needed to fully understand the mechanism of action of Neodymium pyrocatechin disulfonate.

Biochemical And Physiological Effects

Neodymium pyrocatechin disulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress in cells, potentially protecting against cellular damage and aging. Neodymium pyrocatechin disulfonate has also been shown to have antimicrobial properties, making it useful in treating bacterial infections. Additionally, Neodymium pyrocatechin disulfonate has been studied for its potential use as a contrast agent in MRI, allowing for improved imaging of tissues and organs.

Advantages And Limitations For Lab Experiments

Neodymium pyrocatechin disulfonate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it accessible to researchers. Additionally, Neodymium pyrocatechin disulfonate has a unique structure that makes it useful in studying a variety of biological processes. However, there are also limitations to using Neodymium pyrocatechin disulfonate in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, Neodymium pyrocatechin disulfonate may have side effects or interactions with other compounds that are not yet known.

Future Directions

There are several future directions for research on Neodymium pyrocatechin disulfonate. One area of interest is its potential use as a contrast agent in MRI. Further research is needed to fully understand its properties and potential applications in this field. Additionally, Neodymium pyrocatechin disulfonate may have applications in treating bacterial infections, and further research is needed to explore this potential use. Finally, Neodymium pyrocatechin disulfonate may have other biological properties that have not yet been discovered, and further research is needed to fully understand its potential applications.

Synthesis Methods

Neodymium pyrocatechin disulfonate is synthesized by reacting neodymium nitrate with pyrocatechin disulfonic acid in the presence of a base. The resulting compound is then purified through recrystallization. The synthesis of Neodymium pyrocatechin disulfonate is relatively simple and can be performed in a laboratory setting.

properties

CAS RN

15338-78-0

Product Name

Neodymium pyrocatechin disulfonate

Molecular Formula

C12H5Na4NdO16S4

Molecular Weight

769.6 g/mol

IUPAC Name

tetrasodium;4,5-dioxidobenzene-1,3-disulfonate;hydron;neodymium(3+)

InChI

InChI=1S/2C6H6O8S2.4Na.Nd/c2*7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;;;;/h2*1-2,7-8H,(H,9,10,11)(H,12,13,14);;;;;/q;;4*+1;+3/p-7

InChI Key

IORXOSQBGKDHJL-UHFFFAOYSA-G

SMILES

[H+].C1=C(C=C(C(=C1[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].C1=C(C=C(C(=C1[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Nd+3]

Canonical SMILES

[H+].C1=C(C=C(C(=C1[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].C1=C(C=C(C(=C1[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Nd+3]

synonyms

neodymium pyrocatechin disulfonate
neodymium pyrocatechin disulphonate
NPD

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.